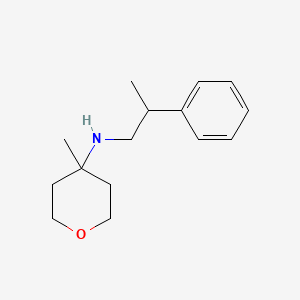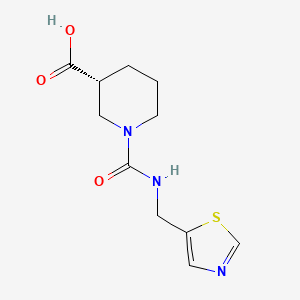![molecular formula C12H14FN3O B6644432 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Methyl Group: The methyl group is introduced through alkylation reactions, typically using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Formation of the Propanol Moiety: The final step involves the reduction of a carbonyl group to form the propanol moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as lanosterol 14-α demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the fluoro group enhances the compound’s binding affinity to its target enzymes, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol can be compared with other triazole derivatives, such as:
Fluconazole: A widely used antifungal agent with a similar triazole structure but different substituents.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its binding affinity and potency, while the methyl group contributes to its stability and bioavailability.
Eigenschaften
IUPAC Name |
1-[1-(2-fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-3-11(17)10-7-16(15-14-10)12-8(2)5-4-6-9(12)13/h4-7,11,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGDRKNLUSLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=N1)C2=C(C=CC=C2F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)



![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)

![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
